

AV-105: Synthesis Pathway and Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	AV-105			
Cat. No.:	B605694	Get Quote		

AV-105 is the tosylate precursor for the ¹⁸F-radiolabeled styrylpyridine compound, ¹⁸F-AV-45, which is utilized in Positron Emission Tomography (PET) imaging for neurodegenerative diseases.[1] The synthesis of **AV-105** is crucial for the subsequent radiofluorination step. The pathway is designed to be efficient and scalable, employing a tosylate group as a stable leaving group for the introduction of the ¹⁸F isotope.[2][3] The use of a tosylate precursor is advantageous as the resulting p-toluenesulfonic acid byproduct is more easily detected and purified via liquid chromatography with UV detection compared to byproducts from other leaving groups like mesylates.[2]

Two primary synthetic routes for **AV-105** have been described: an initial linear synthesis and a more efficient convergent synthesis.[2][3] The convergent approach, utilizing a Heck reaction, improves the overall efficiency and yield of the synthesis.[2][3]

Convergent Synthesis Pathway

The more efficient, convergent synthesis of **AV-105** involves the preparation of two key fragments that are then coupled. The key steps and intermediates are outlined below.

Key Intermediates:

- tert-Butyl (4-vinylphenyl)carbamate: A mono-Boc-protected vinylaniline.[2]
- A styrylpyridine intermediate (14): The product of the Heck coupling reaction.



AV-105: The final tosylated product, formally named (E)-2-(2-(2-(2-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate.[2][3]

The overall yield for the synthesis starting from 2-bromo-5-iodopyridine is reported to be 40% over three steps.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **AV-105**.

Step	Starting Materials	Key Reagents	Product	Yield
Boc Protection	Vinylaniline	Di-tert-butyl dicarbonate, 4- dimethylaminopy ridine (DMAP)	tert-Butyl (4- vinylphenyl)carb amate	N/A
Heck Coupling	2-bromo-5- iodopyridine, tert- Butyl (4- vinylphenyl)carb amate	Palladium catalyst	Styrylpyridine intermediate (14)	N/A
Tosylation	Styrylpyridine intermediate (14)	Tosyl chloride, triethylamine, DMAP	AV-105	N/A
Overall (3 steps)	2-bromo-5- iodopyridine	AV-105	40%[2][3]	

Note: Specific yields for intermediate steps are not detailed in the source documents, only the overall yield.

Experimental Protocols



Detailed experimental protocols for each step are outlined below based on the available information.

Synthesis of tert-Butyl (4-vinylphenyl)carbamate (Mono-Boc-protected vinylaniline)

Procedure: Vinylaniline (3.75 g, 31.4 mmol) and di-tert-butyl dicarbonate (7.55 g, 34.6 mmol) are stirred vigorously in water (23 mL) at room temperature for two hours.[2][3] The resulting precipitate is filtered. The filter cake is then redissolved in ethyl acetate (50 mL).[2][3] 4-dimethylaminopyridine (DMAP) is included in this Boc protection step to improve the reaction.[2]

Heck Coupling Reaction

 Procedure: A Heck reaction is employed to couple the protected vinylaniline with the pyridine fragment. This method increases the convergency of the synthesis, leading to higher efficiency and yields.[2][3] Specific reagents and conditions for the Heck coupling are not detailed in the provided sources.

Tosylation to Yield AV-105

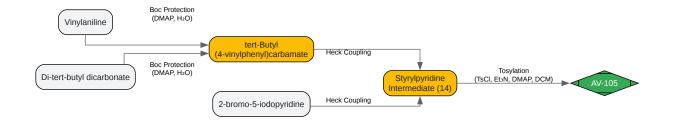
- Procedure: The styrylpyridine intermediate (14) is subjected to tosylation.[2][3] The reaction
 is performed using tosyl chloride, triethylamine, and DMAP in dichloromethane (DCM).[2][3]
 The inclusion of DMAP reduces the time required for complete conversion of the starting
 material.[2]
- Purification: The final product, AV-105, is purified using medium pressure flash chromatography (e.g., Biotage).[2][3]

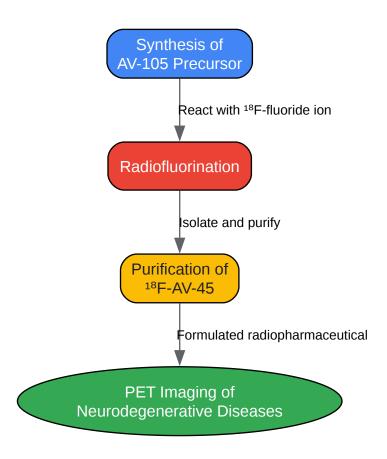
Visualizations

AV-105 Convergent Synthesis Pathway

The following diagram illustrates the convergent synthesis pathway for AV-105.







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References



- 1. medchemexpress.com [medchemexpress.com]
- 2. US20100172836A1 Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 3. WO2010078370A1 Synthesis of 18f-radiolabeled styrylpyridines from tosylate precursors and stable pharmaceutical compositions thereof Google Patents [patents.google.com]
- To cite this document: BenchChem. [AV-105: Synthesis Pathway and Key Intermediates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605694#av-105-synthesis-pathway-and-key-intermediates]

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